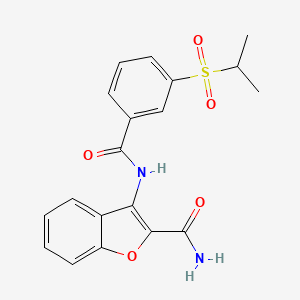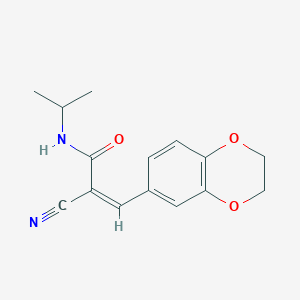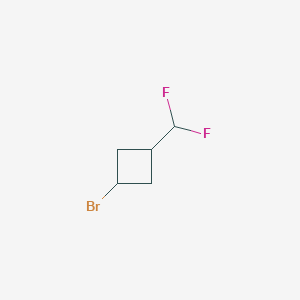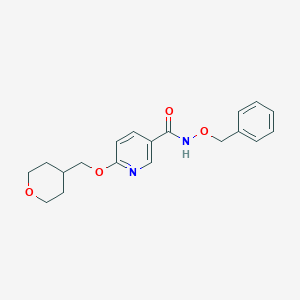
N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide” is a complex organic molecule. It contains a nicotinamide moiety, which is a form of vitamin B3 and is a part of the coenzyme NAD (Nicotinamide Adenine Dinucleotide). The molecule also includes a benzyloxy group and a tetrahydro-2H-pyran-4-yl methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydro-2H-pyran). The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The nicotinamide portion of the molecule could potentially be involved in redox reactions, given its role in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antineoplastic Activities
Some nicotinamide derivatives, including those with substitutions similar to N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, have been synthesized and tested for their antineoplastic activities. Preliminary screenings against certain cancers, such as leukemia, have shown moderate activity, indicating the potential of these compounds in cancer research and therapy (Ross, 1967).
Fungicidal and Insecticidal Activities
Derivatives of nicotinamide have been designed and synthesized, showing significant antifungal activity against several pathogens affecting fruits and crops. Additionally, these compounds displayed potent insecticidal activities, suggesting their utility in agricultural pest management (Liu et al., 2020).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These studies revealed that such compounds could significantly reduce corrosion, pointing to their applications in industrial chemistry and materials science (Chakravarthy et al., 2014).
Metabolic Pathway Regulation
The role of nicotinamide derivatives in metabolic pathways has been explored, with findings indicating that these compounds might influence the metabolism of various substances in mammals, insects, and bacteria. This broad range of activity underscores the potential of nicotinamide derivatives in developing new therapeutic agents (Ellinger et al., 1947).
Enzyme Inhibition
Studies have focused on the inhibitory effects of nicotinamide derivatives on specific enzymes, such as carbonic anhydrases and nicotinamide N-methyltransferase (NNMT). These enzymes play crucial roles in various physiological processes, and their inhibition by nicotinamide derivatives could lead to new treatments for conditions like cancer and metabolic disorders (Kucukoglu et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-19(21-25-14-15-4-2-1-3-5-15)17-6-7-18(20-12-17)24-13-16-8-10-23-11-9-16/h1-7,12,16H,8-11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLMCHZKMFXSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)

![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)


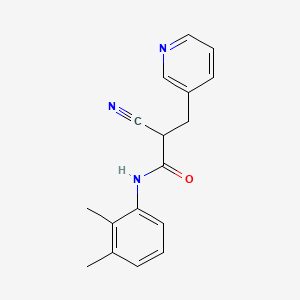
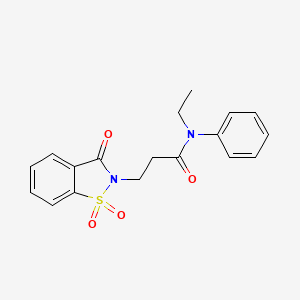

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2922998.png)
